molecular formula C14H10BrIN2O2 B3874023 N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide

N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide

Cat. No. B3874023
M. Wt: 445.05 g/mol
InChI Key: VRIVDSRQBVHYLP-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide, also known as BBIBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBIBH is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action, physiological effects, and limitations have been studied in detail.

Mechanism of Action

The mechanism of action of N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. Additionally, N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular antioxidant response.
Biochemical and Physiological Effects:
N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide has also been shown to reduce oxidative stress and inflammation in various cell types. In vivo studies have shown that N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide can reduce tumor growth and metastasis in animal models of cancer. Additionally, N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been shown to protect against oxidative stress and inflammation in animal models of various diseases, including Alzheimer's disease and diabetes.

Advantages and Limitations for Lab Experiments

N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability under various conditions. N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide is also highly selective for its target enzymes and signaling pathways, making it a useful tool for studying their functions. However, N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide also has some limitations. Its solubility in water is limited, which can make it difficult to use in some experiments. Additionally, N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide can exhibit cytotoxicity at high concentrations, which can limit its use in some cell-based assays.

Future Directions

There are several future directions for research on N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide. One area of interest is the development of N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide-based drugs for the treatment of cancer and other diseases. Another area of interest is the further elucidation of the mechanism of action of N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide, particularly its interactions with specific enzymes and signaling pathways. Additionally, the development of new synthesis methods for N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide and its derivatives could lead to the discovery of new compounds with improved properties and activities. Finally, the development of new applications for N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide, such as in the field of nanotechnology, could lead to new discoveries and advancements.

Scientific Research Applications

N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer activities, making it a promising candidate for the development of new drugs. N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxy-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIN2O2/c15-12-4-2-1-3-9(12)8-17-18-14(20)11-7-10(16)5-6-13(11)19/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIVDSRQBVHYLP-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)I)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)I)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-bromobenzylidene)-2-hydroxy-5-iodobenzohydrazide

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